2-(Azetidin-3-yl)propanoic acid; trifluoroacetic acid

概要

説明

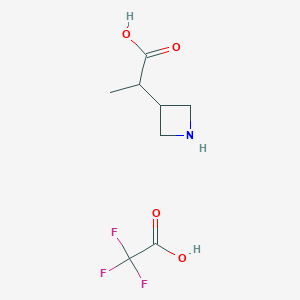

“2-(Azetidin-3-yl)propanoic acid; trifluoroacetic acid” is a chemical compound with the CAS Number: 1909327-16-7 . It has a molecular weight of 245.16 . The compound is stored at room temperature and is available in powder form .

Synthesis Analysis

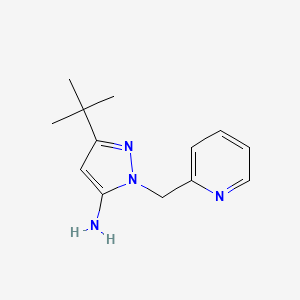

An efficient protocol providing easy access to chiral 2-(N-Boc-azetidin-3-yl)-2-alkylpropanoic acids as novel GABA derivatives is described . In the first stage of the synthesis, alkylated phosphonates and N-Boc-azetidin-3-one were converted to the corresponding N-Boc-azetidine-3-ylidenes via a Horner–Wadsworth–Emmons reaction . These were then subjected to a standard hydrogenation procedure .Molecular Structure Analysis

The IUPAC name of the compound is 2,2,2-trifluoroacetic acid–2-(azetidin-3-yloxy)acetic acid (1/1) . The InChI code is 1S/C5H9NO3.C2HF3O2/c7-5(8)3-9-4-1-6-2-4;3-2(4,5)1(6)7/h4,6H,1-3H2,(H,7,8);(H,6,7) .Chemical Reactions Analysis

The subsequent reaction of racemic amino esters with sodium hydroxide in methanol afforded the target racemic N-Boc-amino acids as major products . The optically active enantiomers of 2-(N-Boc-azetidin-3-yl)-2-alkylpropanoic acids were prepared via optical resolution of the racemates using (S)-4-benzyl-2-oxazolidinone as the resolving agent to obtain the diastereomeric pairs .Physical and Chemical Properties Analysis

The compound has a molecular weight of 245.16 . It is stored at room temperature and is available in powder form .科学的研究の応用

Synthesis and Chemical Applications

Transition-Metal-Free Coupling Reactions : A study by Roy, Baviskar, & Biju (2015) reported a transition-metal-free, three-component coupling involving N-substituted aziridines, arynes, and water promoted by trifluoroacetic acid. This method furnished N-aryl β-amino and γ-amino alcohol derivatives, which are important in medicinal chemistry.

Synthesis of Azetidine Analogs for Nicotinic Receptors : Karimi & Långström (2002) synthesized an azetidine analog, which might be a novel ligand for nicotinic receptors. The synthesis involved coupling reactions followed by deprotection using trifluoroacetic acid (Karimi & Långström, 2002).

Synthesis of Monocyclic-2-Azetidinones : Behzadi et al. (2015) used 3-Phenyl-2-(1-H-pyrrol-1-yl) propanoic acid in synthesizing monocyclic-2-azetidinones, demonstrating the control of diastereoselectivity in the reaction process (Behzadi et al., 2015).

Asymmetric Synthesis of Azetidinones : Barton et al. (1990) described an efficient asymmetric approach to synthesize trisubstituted azetidin-2-ones using a chiral auxiliary in the Staudinger reaction (Barton et al., 1990).

Material Science and Industrial Applications

Development of Energetic Materials : Singh, Sikder, & Sikder (2005) improved the synthesis of an energetic material, 1,3,3-Trinitroazetidine, using a sequence of reactions that include trifluoroacetic acid as a reagent (Singh et al., 2005).

Self-Curable Polyurethane Systems : Wang et al. (2006) synthesized an azetidine-containing compound for use in self-curable aqueous-based polyurethane dispersions, demonstrating its application in polymer science (Wang et al., 2006).

Pharmaceutical and Biological Research

Synthesis of β-Lactam Antibiotics : Woulfe & Miller (1985) described the synthesis of substituted azetidinyl]oxy]acetic acids, which are a new class of β-lactam antibiotics, showcasing the relevance in antibiotic development (Woulfe & Miller, 1985).

Development of Bioactive Compounds : Ayyash & Habeeb (2019) synthesized novel 2-azetidinone derivatives from pyrazin dicarboxylic acid and evaluated their antimicrobial activities, highlighting their potential in developing new antimicrobial agents (Ayyash & Habeeb, 2019).

Safety and Hazards

The compound has been classified with the signal word “Danger” and is associated with the hazard statements H302, H315, H318, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

作用機序

Target of Action

The primary target of 2-(Azetidin-3-yl)propanoic acid; trifluoroacetic acid is GABA (gamma-aminobutyric acid) . GABA is the chief inhibitory neurotransmitter in the mammalian central nervous system. It plays a role in regulating neuronal excitability throughout the nervous system .

Mode of Action

The compound acts as a GABA derivative . It interacts with GABA receptors, influencing the receptor’s activity and modulating neurotransmission

Biochemical Pathways

The compound affects the GABAergic system , which is involved in numerous biochemical pathways . These pathways play a crucial role in various physiological processes, including the regulation of sleep, mood, and muscle tone . The downstream effects of these pathways can have significant impacts on an individual’s overall neurological function.

Result of Action

The molecular and cellular effects of the compound’s action are largely dependent on its interaction with GABA receptors . By modulating the activity of these receptors, the compound can influence neuronal excitability, potentially leading to changes in sleep patterns, mood, and muscle tone .

生化学分析

Biochemical Properties

2-(Azetidin-3-yl)propanoic acid; trifluoroacetic acid plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in amino acid metabolism, such as aminotransferases and dehydrogenases. These interactions often involve the formation of enzyme-substrate complexes, which facilitate the transfer of functional groups and the catalysis of biochemical reactions. Additionally, this compound can bind to specific protein receptors, influencing their activity and modulating cellular signaling pathways .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can activate or inhibit specific signaling pathways, leading to changes in cellular responses such as proliferation, differentiation, and apoptosis. Furthermore, this compound has been shown to affect gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the transcriptional landscape of the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. For example, this compound can inhibit the activity of certain enzymes by occupying their active sites, thereby preventing substrate binding and catalysis. Additionally, this compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been extensively studied. Over time, this compound has been shown to exhibit stability and resistance to degradation under various experimental conditions. Prolonged exposure to certain environmental factors, such as light and temperature, can lead to gradual degradation and loss of activity. In in vitro and in vivo studies, long-term exposure to this compound has been associated with sustained effects on cellular function, including alterations in cell signaling, gene expression, and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exert beneficial effects, such as enhancing cellular function and promoting tissue repair. At higher doses, it can induce toxic or adverse effects, including cellular damage, inflammation, and apoptosis. Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced beyond a certain dosage level. These findings highlight the importance of careful dosage optimization in experimental and therapeutic applications of this compound .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can be metabolized through pathways involving aminotransferases, dehydrogenases, and other enzymes involved in amino acid metabolism. These metabolic processes can lead to the formation of intermediate metabolites, which may further participate in biochemical reactions or be excreted from the cell. The involvement of this compound in these pathways can influence metabolic flux and alter the levels of specific metabolites within the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by amino acid transporters, facilitating its uptake and accumulation within cells. Once inside the cell, this compound can interact with intracellular binding proteins, which may influence its localization and distribution within different cellular compartments. These interactions can affect the compound’s activity and function, as well as its overall bioavailability .

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. This compound can be targeted to specific cellular compartments or organelles through the presence of targeting signals or post-translational modifications. For example, this compound may be directed to the mitochondria, where it can influence mitochondrial function and energy metabolism. Alternatively, it may localize to the nucleus, where it can interact with transcription factors and other nuclear proteins to regulate gene expression. The subcellular localization of this compound is therefore a key determinant of its biochemical effects .

特性

IUPAC Name |

2-(azetidin-3-yl)propanoic acid;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2.C2HF3O2/c1-4(6(8)9)5-2-7-3-5;3-2(4,5)1(6)7/h4-5,7H,2-3H2,1H3,(H,8,9);(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCMKIRSEQAWRIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CNC1)C(=O)O.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12F3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1797923-92-2 | |

| Record name | 2-(azetidin-3-yl)propanoic acid; trifluoroacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 5-ethoxy-1-[2-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazole-3-carboxylate](/img/structure/B1378744.png)

![{1-[2-(Benzyloxy)ethyl]cyclopropyl}methanamine](/img/structure/B1378748.png)

![benzyl N-(3-{6,8-dioxo-5,7-diazaspiro[3.4]octan-7-yl}propyl)carbamate](/img/structure/B1378752.png)

![Benzyl({2-[2-(diethylamino)ethoxy]ethyl})amine](/img/structure/B1378753.png)